molecular formula C8H9N3 B1286614 3-(Aminomethyl)-1H-indazole CAS No. 806640-37-9

3-(Aminomethyl)-1H-indazole

Cat. No. B1286614
CAS RN: 806640-37-9
M. Wt: 147.18 g/mol
InChI Key: GMIODCDIPHWWQY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-indazole, also known as 3-AMINO-1H-indazole, is a heterocyclic compound belonging to the indazole family. It is a colourless solid that has been used in the synthesis of various compounds for scientific research. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine.

Scientific Research Applications

Medicinal Chemistry: BACE1 Inhibitors

3-(Aminomethyl)-1H-indazole: is utilized in the design of BACE1 inhibitors . BACE1, or β-site amyloid precursor protein-cleaving enzyme 1, is a critical enzyme in the formation of amyloid β peptide, which is associated with Alzheimer’s disease. The indazole scaffold serves as a core structure in the development of nonpeptidic inhibitors, leveraging its ability to mimic the transition state of substrates .

Anticancer Research

Indazole derivatives, including 3-(Aminomethyl)-1H-indazole , are explored for their anticancer properties. They are studied for their potential to induce apoptosis and inhibit cancer cell proliferation. The research focuses on various cancer types, including breast, stomach, and colon cancers, utilizing the unique properties of indazole compounds .

Organoboron Chemistry

The boron-containing compounds, related to 3-(Aminomethyl)-1H-indazole , find applications in organoboron chemistry. These compounds exhibit unique electron deficiency and coordination properties, making them suitable for use in pharmaceuticals, energy research, materials science, and life sciences .

Suzuki-Miyaura Reactions

In synthetic chemistry, 3-(Aminomethyl)-1H-indazole and its derivatives are used as intermediates in Suzuki-Miyaura reactions. This cross-coupling reaction is pivotal for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds .

Catalyst for Amidation and Esterification

3-(Aminomethyl)-1H-indazole: is involved as a catalyst in the amidation and esterification of carboxylic acids. These reactions are essential for modifying the properties of organic molecules, which is crucial in drug development and the synthesis of specialty chemicals .

Signal Transduction Mechanism Studies

The compound is used in the study of signal transduction mechanisms in opioid receptors. Researchers have proposed a detailed mechanism involving 3-(Aminomethyl)-1H-indazole derivatives, which is significant for understanding receptor activation and designing targeted therapies .

Mechanism of Action

Target of Action

3-(Aminomethyl)-1H-indazole is a complex organic compound that belongs to the class of organic compounds known as phenylmethylamines It’s worth noting that similar compounds have been found to target bacterial membranes , which could potentially be a target for 3-(Aminomethyl)-1H-indazole as well.

Mode of Action

It’s known that amines, a functional group present in this compound, can interact with various biological targets through hydrogen bonding, electrostatic interactions, and van der waals forces . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(Aminomethyl)-1H-indazole could potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the adme properties of a compound are affected by its physicochemical properties, as well as other factors such as human behavior (eg, food and drug intake) and genetics .

Result of Action

It’s known that similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that various environmental factors, such as temperature, ph, and the presence of other substances, can influence the action of similar compounds .

properties

IUPAC Name

2H-indazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIODCDIPHWWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598771
Record name 1-(2H-Indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1H-indazole

CAS RN

806640-37-9
Record name 1-(2H-Indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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